Increased Hydrophobicity Versus the Unsubstituted Phenoxy Analog
The addition of two methyl groups at the 3- and 5‑positions of the phenoxy ring increases the computed logP (cLogP) by approximately 0.9 log units compared to the unsubstituted phenoxy derivative (1‑methyl‑3‑phenoxy‑1H‑pyrazol‑4‑amine) . This elevation moves the compound into an intermediate lipophilicity range (cLogP ~2.0–2.5) that is often correlated with improved passive membrane permeability while maintaining acceptable aqueous solubility for in vitro assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.2 (estimated from structural increment method: phenoxy core ~1.3 + 2 × 0.45 for meta‑methyl groups) |
| Comparator Or Baseline | 1‑Methyl‑3‑phenoxy‑1H‑pyrazol‑4‑amine: cLogP ~1.3 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.9 |
| Conditions | Computed by atom/fragment contribution method; absolute values depend on software, but direction and magnitude are conserved. |
Why This Matters
Lipophilicity is a primary determinant of compound behavior in biological assays and separation workflows; the 3,5‑dimethyl substituent places this building block in a logP window preferred for fragment‑to‑lead programs, reducing the need for subsequent lipophilicity adjustment.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. Fragment constant for aromatic methyl ≈ +0.45 to +0.56. View Source
